molecular formula C8H8BrN3 B13325154 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

Katalognummer: B13325154
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: NWPPYMDVAOSWLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antiviral, anticancer, and kinase inhibition activities .

Vorbereitungsmethoden

The synthesis of 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. The synthetic methods can be classified into several categories:

    Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with bromine and other reagents to form the desired compound.

    Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.

    Formation of Triazinium Dicyanomethylide: This involves the reaction of triazinium salts with dicyanomethylide to form the pyrrolo[2,1-f][1,2,4]triazine core.

    Multistep Synthesis: This involves multiple steps, including the formation of intermediates and their subsequent cyclization.

    Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine derivatives to form the target compound.

Analyse Chemischer Reaktionen

6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include bromine, hydrazine, dicyanomethylide, and various transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, the compound acts as a kinase inhibitor, blocking the activity of specific kinases involved in cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine and methyl groups.

    5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazine: Similar compound without the bromine atom.

    6-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine: Similar compound with only one methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

6-bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C8H8BrN3/c1-5-7-3-10-4-11-12(7)6(2)8(5)9/h3-4H,1-2H3

InChI-Schlüssel

NWPPYMDVAOSWLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=NC=NN2C(=C1Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.